
8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine is a synthetic organic compound that belongs to the class of naphthyridines. Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 8th position and a difluoroethoxy group at the 3rd position on the naphthyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Difluoroethoxy Group: The difluoroethoxy group can be attached through nucleophilic substitution reactions using reagents like 2,2-difluoroethanol and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of naphthyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives with different functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
8-Chloro-1,5-naphthyridine: Lacks the difluoroethoxy group.
3-(2,2-Difluoroethoxy)-1,5-naphthyridine: Lacks the chloro group.
8-Bromo-3-(2,2-difluoroethoxy)-1,5-naphthyridine: Contains a bromo group instead of a chloro group.
Uniqueness
8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine is unique due to the presence of both the chloro and difluoroethoxy groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H7ClF2N2O |
|---|---|
Peso molecular |
244.62 g/mol |
Nombre IUPAC |
8-chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine |
InChI |
InChI=1S/C10H7ClF2N2O/c11-7-1-2-14-8-3-6(4-15-10(7)8)16-5-9(12)13/h1-4,9H,5H2 |
Clave InChI |
ZXRUWHPUTYUJDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C=C(C=NC2=C1Cl)OCC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Chloromethoxy)methyl]anisole](/img/structure/B13704976.png)
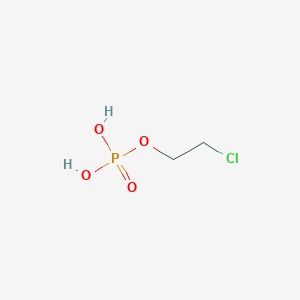
![3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride](/img/structure/B13704986.png)
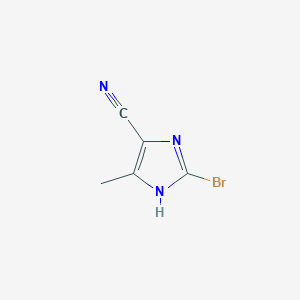

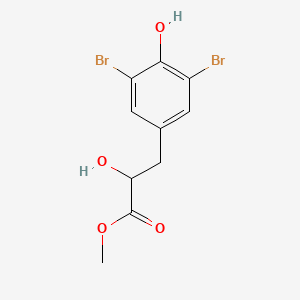

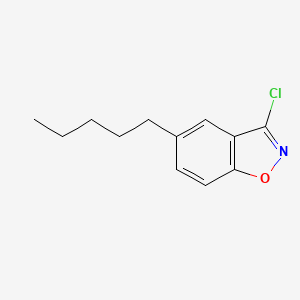
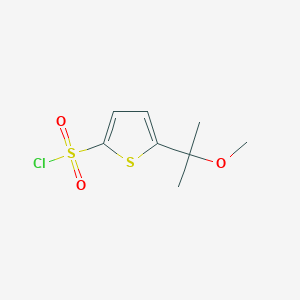

![6-Bromo-5-nitrobenzo[b]thiophene](/img/structure/B13705042.png)



